Thiarubrine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

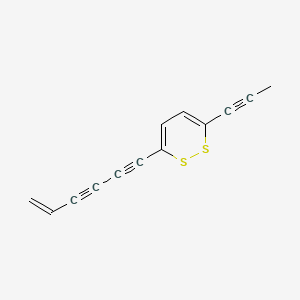

Thiarubrine A is a chemical compound with the molecular formula C13H8S2 . It is a highly antifungal dithiacyclohexadiene polyine . It is produced by certain plant species, and a tissue culture system for the production of thiarubrines has been developed by culturing hairy roots of Chaenactis douglasii .

Synthesis Analysis

The synthesis of this compound was performed by Masato Koreeda in 1994 . The synthesis involved a total of 8 linear steps, including the Dess-Martin Oxidation, Corey-Fuchs Reaction, and Sonogashira Coupling .Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 3 double bonds, 3 triple bonds, 1 six-membered ring, and 1 disulfide .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, when exposed to visible light, it forms photosulfides, which are short-lived and unstable, yielding thiophenes and cyclooctasulfur upon standing at room temperature .Physical And Chemical Properties Analysis

This compound has an average mass of 228.333 Da and a monoisotopic mass of 228.006744 Da . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Mechanism of Action

The mechanism of action of Thiarubrine A involves the cleavage of disulfide or multisulfide bonds, which produces thiol (or thiolate). This triggers an activation cascade leading to the generation of highly reactive electrophiles or cytotoxic species that may cause DNA strand scission . This compound also shows visible-light phototoxicity to Candida albicans, suggesting that the photosulfides, or other molecules generated by the exposure of thiarubrines to light, have significant toxicity .

Future Directions

Future research on Thiarubrine A could focus on its biological activities and potential applications. For instance, it has been suggested that it may be more practical to improve the growth rate of thiarubrine-producing root cultures by transformation . Additionally, further studies could investigate the potential of this compound as a therapeutic agent given its antifungal properties .

properties

CAS RN |

63543-09-9 |

|---|---|

Molecular Formula |

C13H8S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

3-hex-5-en-1,3-diynyl-6-prop-1-ynyldithiine |

InChI |

InChI=1S/C13H8S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,10-11H,1H2,2H3 |

InChI Key |

XZHCLKKXXPKULI-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(SS1)C#CC#CC=C |

Canonical SMILES |

CC#CC1=CC=C(SS1)C#CC#CC=C |

Other CAS RN |

63543-09-9 |

synonyms |

1-(2-methyleth-1-yn)-4-(hex-1,3-diyn-5-ene)-2,3-dithiacyclohex-1,3-diene thiarubrine A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)

![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)

![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)